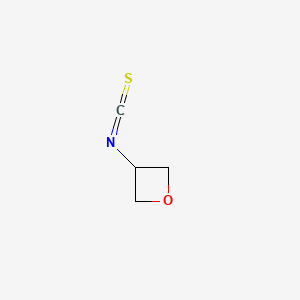![molecular formula C17H25N5O4 B13529358 tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate: is a complex organic compound that features both azide and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The azide group can undergo oxidation reactions to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitrenes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides or amines.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
- Employed in click chemistry due to the presence of the azide group.
Biology:
- Potential applications in bioconjugation techniques, where the azide group can be used to attach biomolecules to various surfaces or other molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry:
- Used in the development of new materials with specific properties, such as polymers with unique functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate largely depends on the specific application. In bioconjugation, the azide group can undergo a cycloaddition reaction with alkynes to form triazoles, a reaction known as the Huisgen cycloaddition or click reaction. This reaction is highly specific and efficient, making it useful for attaching molecules in a controlled manner.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Azidomethyl benzene: Contains the azidomethyl group but lacks the carbamate functionality.
N-Boc aniline: Similar in having the Boc-protected amino group but lacks the azidomethyl group.
Uniqueness:
- The combination of both azide and carbamate groups in tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate makes it particularly versatile for various synthetic applications. The azide group allows for click chemistry reactions, while the carbamate group provides stability and protection for the amino functionality.
Propriétés
Formule moléculaire |
C17H25N5O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-(azidomethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C17H25N5O4/c1-16(2,3)25-14(23)20-12-8-7-11(10-19-22-18)9-13(12)21-15(24)26-17(4,5)6/h7-9H,10H2,1-6H3,(H,20,23)(H,21,24) |
Clé InChI |
ATSAQJJQNIRRJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



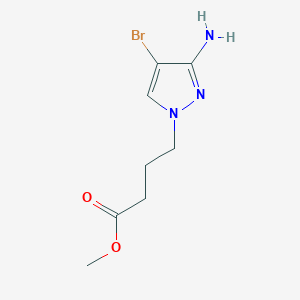

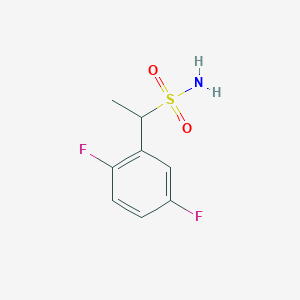


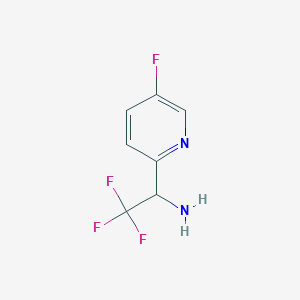

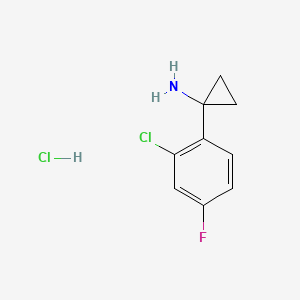

![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)

